4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Purity Analysis HPLC Quality Control

Medicinal chemistry teams developing kinase inhibitor libraries require precise bromine substitution patterns for reliable SAR data. The 4-(3-bromophenyl) isomer offers a unique vector for probing ATP-binding sub-pockets inaccessible to para-substituted analogs. • Purity ≥98.0% (HPLC) minimizes side reactions in Pd-catalyzed cross-couplings. • Defined melting point (134.0-138.0 °C) enables rapid lot identity verification. • Consistent thermal evaporation characteristics for OLED device fabrication.

Molecular Formula C22H15BrN2
Molecular Weight 387.28
CAS No. 864377-28-6
Cat. No. B2373271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-2,6-diphenylpyrimidine
CAS864377-28-6
Molecular FormulaC22H15BrN2
Molecular Weight387.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br
InChIInChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H
InChIKeyBPMSGKUGXMWVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)-2,6-diphenylpyrimidine Compound Profile


4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS 864377-28-6) is a heterocyclic aromatic compound belonging to the diphenylpyrimidine (DPPY) class, characterized by a pyrimidine core substituted with phenyl groups at the 2- and 6-positions and a 3-bromophenyl moiety at the 4-position [1]. The molecular formula is C₂₂H₁₅BrN₂, with a molecular weight of 387.28 g/mol and a melting point range of 134.0–138.0 °C (reference mp 136 °C) [2]. As a research chemical, it is supplied with a purity specification of ≥98.0% (HPLC, total nitrogen) . The compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, particularly as a building block for kinase inhibitor discovery programs and as a precursor for OLED-related materials [3].

Synthetic Intermediate Medicinal chemistry building block for DPPY-based kinase inhibitor SAR exploration
Materials Precursor Key intermediate for OLED host materials and electron transport layers
High-Purity Grade Supplied under a purity specification that supports reproducible cross-coupling and multi-step synthesis

Substitution Risks for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine


Diphenylpyrimidine (DPPY) scaffolds are not a homogeneous class; the specific bromine substitution pattern (3‑position vs. 4‑position vs. 3,5‑dibromo) dictates both reactivity in cross‑coupling reactions and biological target engagement [1]. For example, the 4‑(4‑bromophenyl) isomer (CAS 58536-46-2) presents a different electrophilic site for Suzuki–Miyaura couplings, while the 3,5‑dibromo analogue (CAS 607740-08-9) offers dual halogen handles for sequential functionalization [2]. Furthermore, in medicinal chemistry contexts, the 3‑bromo orientation can alter kinase selectivity profiles relative to the 4‑bromo isomer, a phenomenon observed in structurally related DPPY‑based BTK and EGFR inhibitors where positional isomerism significantly impacts potency and selectivity [3]. Substituting one DPPY derivative for another without rigorous validation risks failed synthetic routes, irreproducible biological data, and procurement of a compound that does not match the intended structure–activity relationship (SAR) hypothesis. The quantitative evidence below substantiates where 4‑(3‑bromophenyl)‑2,6‑diphenylpyrimidine possesses verifiable, procurement‑relevant differentiation.

Target: 3-Bromo DPPY
4-Bromo / 3,5-Dibromo Isomers
Meta-substitution coupling reactivity profile
Para- or dual-halogen reactivity may shift coupling kinetics and sequence design
3-Br projects halogen along distinct pharmacophore vector
4-Br vector alters kinase binding geometry; SAR from one isomer may not transfer
Defined melting point enables rapid incoming QC
Comparators lack uniformly specified mp; identity verification more resource-intensive

Quantitative Differentiation: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine


Higher Commercial Purity

The target compound 4-(3-bromophenyl)-2,6-diphenylpyrimidine is commercially supplied with a purity specification of ≥98.0% (HPLC, total nitrogen) . In contrast, the closest positional isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine (CAS 58536-46-2), is typically offered at a purity of 97% . This difference reflects a higher baseline quality control standard for the 3‑bromo derivative, which is critical for applications requiring high chemical homogeneity.

Commercial Purity
Data to verify
Target: ≥98.0% (HPLC, total nitrogen)
4-Br isomer: 97%
Higher purity supports reproducible coupling and reduces side-reaction risk
Vendor datasheet comparison; confirm lot-specific COA
Purity Analysis HPLC Quality Control

Distinct Melting Point

The melting point of 4-(3-bromophenyl)-2,6-diphenylpyrimidine is reported as a range of 134.0–138.0 °C, with a reference value of 136 °C [1]. This physical constant serves as a simple but effective QC checkpoint that distinguishes it from the 4-(4-bromophenyl) isomer, for which a published melting point is not uniformly specified in vendor literature, and from the 3,5-dibromo analog (CAS 607740-08-9), which has a higher molecular weight (466.17 g/mol) and distinct thermal behavior [2]. A defined melting point facilitates lot-to-lot identity confirmation without requiring advanced spectroscopic instrumentation.

Melting Point
Source review
134.0–138.0 °C (ref. 136 °C)
Defined mp enables rapid, cost-effective incoming material verification
Comparator isomers lack uniformly specified mp; verify against lot COA
Physical Characterization Melting Point QC

Differentiated Suzuki Coupling Reactivity

The 3‑bromo substitution pattern on the pendant phenyl ring of 4-(3-bromophenyl)-2,6-diphenylpyrimidine positions the halogen atom meta to the pyrimidine core, thereby modulating the electron density and steric environment at the reactive site relative to the para‑substituted 4‑(4‑bromophenyl) isomer (CAS 58536-46-2) . In Suzuki–Miyaura coupling reactions, para‑bromoarenes typically undergo oxidative addition faster than meta‑bromoarenes due to reduced steric hindrance and more favorable π‑interaction with the palladium center [1]. Consequently, the target compound may exhibit a different kinetic profile, offering synthetic chemists a means to tune reaction selectivity when multiple reactive sites are present in a substrate. While direct kinetic data comparing the two isomers is not available in the public domain, the established principles of organometallic chemistry support a predictable reactivity difference that can be exploited in sequential functionalization strategies.

Suzuki Coupling Reactivity
Class-level inference
Meta-bromo: slower oxidative addition predicted
Para-bromo: faster oxidative addition predicted
Substitution pattern may tune coupling kinetics for sequential diversification
Qualitative difference based on organometallic principles; direct kinetic data absent
Synthetic Methodology Suzuki-Miyaura Bromine Substitution

Distinct Pharmacophore Geometry in Kinase Inhibitors

In the context of diphenylpyrimidine (DPPY)-based kinase inhibitors, the position of the bromine atom on the 4‑aryl ring directly influences the orientation of the pendant group within the ATP-binding pocket. While direct IC₅₀ data for 4-(3-bromophenyl)-2,6-diphenylpyrimidine itself is not publicly reported, structurally analogous DPPY derivatives with varied substitution patterns (e.g., C‑2 aniline‑substituted series) exhibit IC₅₀ values spanning from sub‑nanomolar to micromolar ranges depending on the precise vector and electronic character of the substituent [1]. For instance, BTK‑targeted DPPY analogs bearing different aryl groups at the 4‑position show IC₅₀ values of 0.42 nM to 1.18 nM, demonstrating that subtle changes in substitution geometry produce significant potency shifts [2]. By extension, the 3‑bromo substitution on the target compound projects the halogen atom along a trajectory that is distinct from the 4‑bromo isomer, a difference that is meaningful for structure‑based drug design and selectivity engineering.

Pharmacophore Geometry
Class-level inference
3-Br vector: distinct spatial projection
4-Br vector: different orientation within ATP pocket
Alternative halogen trajectory may probe sub-pockets inaccessible to para isomers
SAR inferred from DPPY class; no direct IC₅₀ for this building block
Medicinal Chemistry Kinase Inhibition DPPY Derivatives

Application Scenarios: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine


Suzuki Coupling for SAR Library Synthesis

Medicinal chemistry teams developing kinase inhibitor libraries can leverage the meta‑bromo substitution pattern to install diverse aryl/heteroaryl groups via palladium‑catalyzed cross‑coupling [1]. The compound's purity of ≥98.0% minimizes side reactions that could otherwise complicate purification and reduce yields, ensuring that the resulting SAR data is attributable to the intended structural modification rather than impurities [2]. This is particularly critical when synthesizing analogs of potent DPPY‑based BTK or EGFR inhibitors, where small changes in substitution geometry can shift IC₅₀ values by an order of magnitude [3].

OLED Material Precursor

In materials science, 4-(3-bromophenyl)-2,6-diphenylpyrimidine serves as a key intermediate for synthesizing host materials, electron transport layers, or emissive layer components in OLED devices [1]. The defined melting point (134.0–138.0 °C) and high purity specification enable consistent thermal evaporation characteristics and reduce the risk of defect formation in device fabrication [2]. The meta‑bromo handle provides a unique vector for attaching charge‑transporting or light‑emitting moieties, offering a distinct building block compared to the more common para‑substituted isomers [3].

Quality Control for Multi-Step Synthesis

Contract research organizations (CROs) and academic core facilities performing multi‑step syntheses can utilize the well‑characterized melting point (ref. 136 °C) as a rapid identity check for incoming lots [1]. This reduces the need for more resource‑intensive analytical techniques (e.g., NMR or LC‑MS) at each quality control gate, streamlining workflow and reducing operational costs. The compound's >98.0% purity further ensures that downstream steps proceed with predictable stoichiometry and kinetics [2].

Alternative Pharmacophore Vectors for Kinase Discovery

For structure‑based drug design, the 3‑bromo substitution on the pendant phenyl ring projects the halogen atom along a trajectory that differs from the more commonly employed 4‑bromo isomer [1]. This alternative vector can be exploited to probe sub‑pockets of the ATP‑binding site that are inaccessible with para‑substituted analogs, potentially leading to improved selectivity profiles against closely related kinases. While direct biological data for the compound is limited, its structural distinction is grounded in the well‑documented SAR of the DPPY class [2].

Application
Selection Property
Validation Focus
SAR library synthesis via Suzuki coupling
High-purity specification, meta-bromo substitution pattern
Cross-coupling efficiency and yield; SAR integrity
OLED material precursor
Defined melting point, high purity
Thermal evaporation consistency; device defect rates
QC for multi-step synthesis
Well-characterized mp range
Lot-to-lot identity confirmation; stoichiometry control
Kinase inhibitor pharmacophore exploration
3-bromo substitution vector
Kinase selectivity screening; SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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